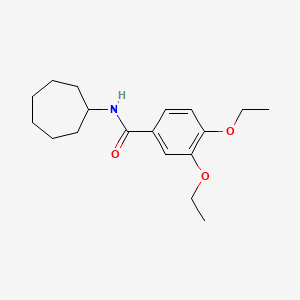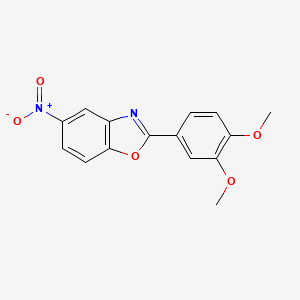
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTU belongs to the class of thiourea derivatives, which have been shown to possess various biological activities. In
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the inhibition of topoisomerase II and the activation of caspase enzymes, which are involved in the apoptotic process. This compound has also been reported to inhibit the growth and proliferation of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has several advantages for lab experiments, including its potent biological activity and its relatively low toxicity. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential to form insoluble aggregates.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and potassium hydroxide to form the intermediate potassium 2,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with 3-pyridinylamine to produce this compound. The yield of this synthesis method is reported to be around 70%.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to possess various biological activities, including anticancer, antifungal, and antiviral properties. In particular, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. Additionally, this compound has been reported to possess antiviral activity against the hepatitis B virus.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-5-6-12(13(8-11)19-2)17-14(20)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYUKSMPLPFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

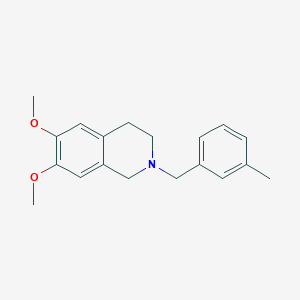
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
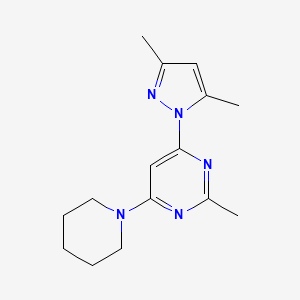
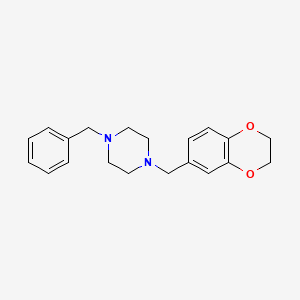
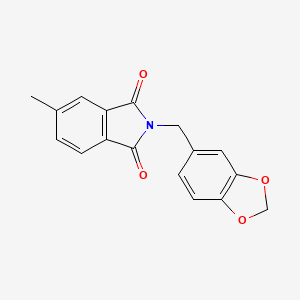
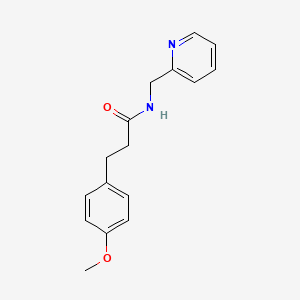
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)

